molecular formula C22H19ClN4O2 B2929540 2-(4-chlorophenoxy)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide CAS No. 862810-01-3

2-(4-chlorophenoxy)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide

Cat. No. B2929540
CAS RN: 862810-01-3
M. Wt: 406.87
InChI Key: KRWYVEBMLQUMJT-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenoxy)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide” is a complex organic molecule. It contains an imidazo[1,2-a]pyrimidine moiety, which is a type of fused bicyclic heterocycle . These types of structures are often found in pharmaceutical chemistry and material science due to their wide range of applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines has been a topic of significant interest in the synthetic chemistry community . Various chemosynthetic methodologies have been employed, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazo[1,2-a]pyrimidine core is a fused bicyclic structure, which is likely to influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The imidazo[1,2-a]pyrimidine moiety in the compound can undergo various chemical reactions. Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyrimidines have been reported, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Antifungal and Antiprotozoal Activity

  • Imidazole analogues of fluoxetine, related structurally to the compound , have been identified as potent anti-Candida agents, demonstrating superior activity to miconazole and other antifungal drugs. This suggests the potential application of the compound in developing novel antifungal therapies (Silvestri et al., 2004).

Antiulcer Agents

  • New imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antisecretory and cytoprotective antiulcer agents, indicating a potential application in treating gastrointestinal disorders (Starrett et al., 1989).

Antimicrobial and Anticancer Agents

  • Chalcones and oxopyrimidines containing imidazo[1,2-a]pyridine nucleus have been synthesized and showed significant antimicrobial activity, suggesting their use in developing new antimicrobial agents (Joshi et al., 2012).

Future Directions

The future directions in the study of this compound would likely involve further exploration of its synthesis, functionalization, and potential applications in various fields such as medicinal chemistry and material science .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of imidazo[1,2-a]pyridine derivatives , which are known to have a wide range of applications in medicinal chemistry . .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been utilized in the development of covalent inhibitors , suggesting that this compound may interact with its targets in a similar manner. Covalent inhibitors form a covalent bond with their target, leading to irreversible inhibition.

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been used in the development of novel kras g12c inhibitors , which suggests that this compound may affect pathways related to the KRAS G12C mutation.

Result of Action

It is known that imidazo[1,2-a]pyridine derivatives have shown potential as anticancer agents . Therefore, it is possible that this compound may have similar effects.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c1-22(2,29-18-9-7-16(23)8-10-18)20(28)25-17-6-3-5-15(13-17)19-14-27-12-4-11-24-21(27)26-19/h3-14H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWYVEBMLQUMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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